molecular formula C50H56Br2N4O6 B13734248 (2-Benzoyloxy-2-cyanocyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxy-2-cyanocyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide CAS No. 28003-34-1

(2-Benzoyloxy-2-cyanocyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxy-2-cyanocyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide

Cat. No.: B13734248
CAS No.: 28003-34-1
M. Wt: 968.8 g/mol
InChI Key: YYLSBHORNBUNEV-UHFFFAOYSA-L
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Description

The compound (2-Benzoyloxy-2-cyanocyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxy-2-cyanocyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide is a complex bifunctional molecule characterized by:

  • Cyclohexyl backbone: Two substituted cyclohexyl rings with benzoyloxy (C₆H₅COO–) and cyano (–CN) groups at the 2-position .
  • Dibromide counterions: Bromide anions balancing the cationic azanium moieties, a feature common in ionic liquids or bioactive salts .

This architecture suggests applications in polymer crosslinking (due to reactive sites) or biomedical research (via cationic interactions with biomolecules) .

Properties

CAS No.

28003-34-1

Molecular Formula

C50H56Br2N4O6

Molecular Weight

968.8 g/mol

IUPAC Name

(2-benzoyloxy-2-cyanocyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxy-2-cyanocyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide

InChI

InChI=1S/C50H56N4O6.2BrH/c1-53(2,33-43-19-11-13-29-49(43,35-51)59-47(57)41-15-7-5-8-16-41)45(55)31-37-21-25-39(26-22-37)40-27-23-38(24-28-40)32-46(56)54(3,4)34-44-20-12-14-30-50(44,36-52)60-48(58)42-17-9-6-10-18-42;;/h5-10,15-18,21-28,43-44H,11-14,19-20,29-34H2,1-4H3;2*1H/q+2;;/p-2

InChI Key

YYLSBHORNBUNEV-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(CC1CCCCC1(C#N)OC(=O)C2=CC=CC=C2)C(=O)CC3=CC=C(C=C3)C4=CC=C(C=C4)CC(=O)[N+](C)(C)CC5CCCCC5(C#N)OC(=O)C6=CC=CC=C6.[Br-].[Br-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the reaction of benzoyloxy and cyanocyclohexyl intermediates with dimethylazaniumyl groups under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process, ensuring consistent quality and supply of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different properties.

    Substitution: The compound can participate in substitution reactions where specific functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with different functional groups, while reduction reactions may produce reduced forms with altered chemical properties.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development.

    Industry: The compound is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity and function. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs with Cyclohexyl Moieties

Bis(2-alkoxycyclohexyl) selenides ():

  • Synthesis : One-pot bis-alkoxyselenenylation of cyclohexene with SeBr₂ and alcohols .
  • Key differences: The target compound uses benzoyloxy/cyano substituents instead of alkoxy groups. Selenium in selenides vs. nitrogen in azanium centers alters electronic properties and redox activity.
  • Applications : Selenides are studied for regioselective synthesis, while the target’s azanium groups may enable ionic interactions in drug delivery .

Dibromide-Containing Compounds

Dibromide crosslinkers ():

  • Synthesis : Derived from trans-1,3-pentadiene to create α-methyl dibromides for polymer networks .
  • Key differences :
    • The target compound’s dibromide acts as a counterion, whereas crosslinkers use dibromides as reactive termini.
    • The target’s aromatic spacers (phenylacetyl) enhance rigidity compared to aliphatic crosslinkers.
  • Reactivity : Crosslinkers polymerize via radical mechanisms, while the target’s azanium groups may undergo ion-exchange reactions .

Benzoyloxy/Cyano Derivatives

4-(Benzyloxy)-3-phenethoxybenzaldehyde ():

  • Synthesis : Cs₂CO₃-mediated coupling of benzyloxy-phenethyl groups, purified via silica chromatography .
  • Key differences :
    • The target compound’s benzoyloxy groups are ester-linked, whereas uses ether linkages.
    • Absence of azanium centers limits ionic behavior in ’s compound.
  • Applications : Benzyloxy derivatives are intermediates in drug synthesis, while the target’s cationic structure may enhance membrane permeability .

Azanium/Ionic Compounds

Benzilic acid derivatives ():

  • Structure : Diphenylhydroxyacetic acid (IUPAC: 2-hydroxy-2,2-diphenylacetic acid) with carboxylate anions .
  • Key differences :
    • Carboxylate vs. azanium cations result in opposite charge profiles.
    • The target’s dibromide counterions vs. carboxylate’s proton-dependent ionization.
  • Bioactivity : Benzilic acid derivatives exhibit anticholinergic effects, whereas the target’s bioactivity remains unexplored but could involve nucleic acid binding .

Data Table: Comparative Properties of Target and Analogs

Property Target Compound Bis(2-alkoxycyclohexyl) selenides Dibromide Crosslinkers Benzilic Acid
Molecular Weight ~1200–1400 g/mol (estimated) ~300–400 g/mol ~250–350 g/mol 228.24 g/mol
Solubility Polar solvents (DMSO, water) Organic solvents (CH₂Cl₂, ethers) Monomers: Organic solvents Water (pH-dependent)
Key Functional Groups Benzoyloxy, cyano, azanium, dibromide Alkoxy, selenium Aliphatic dibromide Diphenyl, carboxylate
Synthetic Method Multi-step (likely SN2, esterification) One-pot selenylation Radical-initiated polymerization Acid-catalyzed condensation
Applications Polymer networks, drug delivery (hypothetical) Regioselective synthesis Polymer crosslinking Anticholinergic agents

Research Findings and Contrasts

  • Synthetic Complexity : The target compound’s synthesis likely involves multiple protection/deprotection steps (e.g., benzoyloxy introduction, azanium quaternization), contrasting with one-pot selenide synthesis .
  • Ionic Behavior : Unlike neutral selenides or carboxylates, the target’s azanium-dibromide system enables ionic conductivity, relevant for electrochemical applications .
  • Bioactivity Potential: While benzilic acid derivatives are bioactive, the target’s cationic structure could interact with DNA or cell membranes, warranting cytotoxicity studies .

Biological Activity

The compound (2-Benzoyloxy-2-cyanocyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxy-2-cyanocyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide is a complex organic molecule notable for its diverse functional groups and potential biological activities. This article explores its synthesis, biological activity, and potential applications based on existing literature.

Chemical Structure and Properties

The compound features a cyclohexane ring substituted with benzoyloxy and cyano groups, along with a dimethylazanium moiety. Its intricate structure suggests various interactions within biological systems, influencing its pharmacological properties.

Property Value
Molecular FormulaC50H56Br2N4O6
Molecular Weight950.8 g/mol
CAS Number28003-34-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Benzoyloxy Group : Utilizing benzoyl chloride in the presence of a base.
  • Cyanation Reaction : Introducing the cyano group through nucleophilic substitution.
  • Dimethylazanium Formation : Generating the dimethylazanium moiety via quaternization reactions.

These synthetic routes require careful optimization to achieve high yields and purity.

Predictive Models

The biological activity of this compound can be predicted using computational models such as PASS (Prediction of Activity Spectra for Substances). These models suggest that compounds with similar structural motifs exhibit a range of biological activities, including:

  • Antimicrobial
  • Anticancer
  • Anti-inflammatory

Experimental Findings

Research has indicated that compounds sharing similar structural features exhibit significant biological activities. For example, derivatives with benzoyloxy and cyano groups have shown:

  • Antimicrobial Activity : Compounds similar to this structure have demonstrated effectiveness against various bacterial strains.
  • Anticancer Properties : Certain analogs have been evaluated for their ability to inhibit tumor growth in vitro.

Case Studies

  • Antimicrobial Evaluation : A study investigated the antibacterial properties of related compounds using agar diffusion methods. Results showed that compounds with similar structural motifs effectively inhibited microbial growth, indicating potential for therapeutic applications .
  • Cytotoxicity Assays : In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines, suggesting further exploration in oncological applications .

Interaction Studies

Interaction studies are crucial for understanding how this compound behaves in biological systems. Techniques such as:

  • Molecular Docking : To predict binding affinities to target proteins.
  • Cell Viability Assays : To assess the impact on cell proliferation.

These studies are essential for advancing this compound toward therapeutic applications.

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